molecular formula C13H11ClN4 B4459478 7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4459478
M. Wt: 258.70 g/mol
InChI Key: BFUZDNYEIMGEPO-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group and an ethyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of a tropine-based dicationic molten salt as an active catalyst, which facilitates the one-pot synthesis of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and eco-friendly catalysts is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyrimidine rings, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings.

Scientific Research Applications

7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool for studying various biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects . The compound’s ability to modulate specific signaling pathways makes it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-(4-chlorophenyl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in the arrangement of the nitrogen atoms and the presence of additional substituents.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the ethyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-2-12-16-13-15-8-7-11(18(13)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUZDNYEIMGEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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